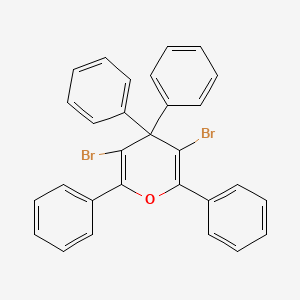
3,5-Dibromo-2,4,4,6-tetraphenyl-4H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromo-2,4,4,6-tetraphenyl-4H-pyran is a heterocyclic compound characterized by the presence of bromine atoms at the 3 and 5 positions of the pyran ring, along with four phenyl groups attached to the 2, 4, 4, and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dibromo-2,4,4,6-tetraphenyl-4H-pyran typically involves the bromination of 2,4,4,6-tetraphenyl-4H-pyran. The reaction is carried out using bromine in carbon disulfide as the solvent. The reaction conditions include maintaining a molar ratio of bromine to the parent compound at 2:1 .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-2,4,4,6-tetraphenyl-4H-pyran undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the bromine atoms under suitable conditions.
Oxidation and Reduction Reactions: Reagents like potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the parent compound.
Scientific Research Applications
3,5-Dibromo-2,4,4,6-tetraphenyl-4H-pyran has several scientific research applications, including:
Material Science: Used in the development of photochromic materials due to its ability to undergo reversible color changes upon exposure to light.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3,5-dibromo-2,4,4,6-tetraphenyl-4H-pyran involves its interaction with light, leading to photo-induced electronic transitions. These transitions can result in changes in the molecular structure, leading to observable color changes. The molecular targets and pathways involved are primarily related to its electronic structure and the nature of the substituents on the pyran ring .
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-2,4,4,6-tetraphenyl-4H-selenopyran: Similar in structure but contains selenium instead of oxygen in the pyran ring.
2,5-Dibromo-3,4-dihexylthiophene: Another brominated compound with different substituents and applications.
Uniqueness
3,5-Dibromo-2,4,4,6-tetraphenyl-4H-pyran is unique due to its specific arrangement of bromine and phenyl groups, which impart distinct photochemical properties. This makes it particularly valuable in the study of photochromic materials and other light-sensitive applications.
Properties
CAS No. |
142115-65-9 |
|---|---|
Molecular Formula |
C29H20Br2O |
Molecular Weight |
544.3 g/mol |
IUPAC Name |
3,5-dibromo-2,4,4,6-tetraphenylpyran |
InChI |
InChI=1S/C29H20Br2O/c30-27-25(21-13-5-1-6-14-21)32-26(22-15-7-2-8-16-22)28(31)29(27,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
InChI Key |
ORLBTOHKGZMKQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(C(=C(O2)C3=CC=CC=C3)Br)(C4=CC=CC=C4)C5=CC=CC=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


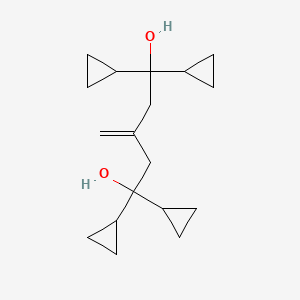
![2,4,6-Tris[(4-nitrophenyl)ethynyl]benzene-1,3,5-triamine](/img/structure/B12550119.png)
silyl](/img/structure/B12550126.png)
![4-[2-(4-Methylphenyl)ethenyl]benzaldehyde](/img/structure/B12550138.png)
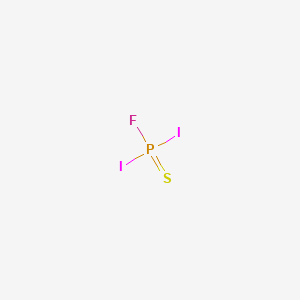
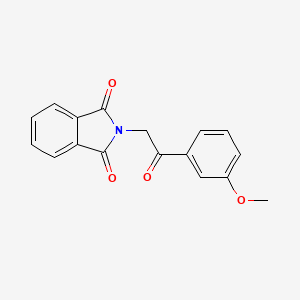
methanone](/img/structure/B12550145.png)
![5-[4-(Benzenesulfonyl)phenyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12550163.png)
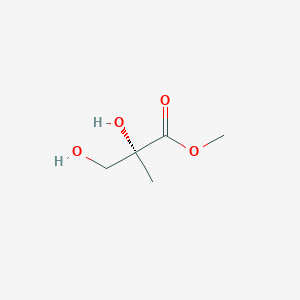
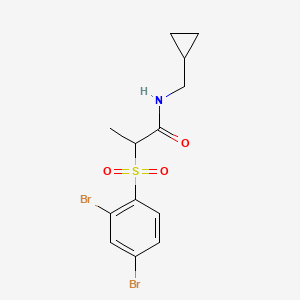
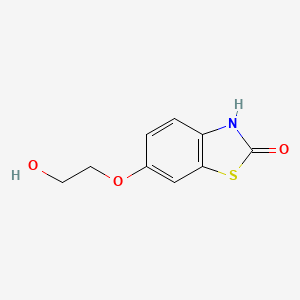
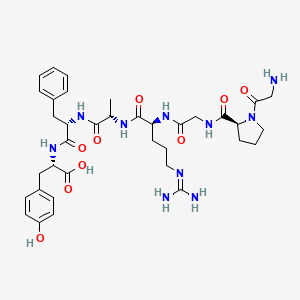
![D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-fluoro-3-nitro-](/img/structure/B12550211.png)
![Bicyclo[5.2.2]undeca-8,10-diene](/img/structure/B12550214.png)
